molecular formula C24H18BrNO6S B11651243 Methyl 5-{[(4-bromophenyl)sulfonyl](phenylcarbonyl)amino}-2-methyl-1-benzofuran-3-carboxylate

Methyl 5-{[(4-bromophenyl)sulfonyl](phenylcarbonyl)amino}-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B11651243
M. Wt: 528.4 g/mol
InChI Key: VWTHNARYDRSXPS-UHFFFAOYSA-N
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Description

Methyl 5-{(4-bromophenyl)sulfonylamino}-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with a molecular formula of C₁₇H₁₄BrNO₅S . This compound is notable for its unique structure, which includes a benzofuran ring, a bromophenyl group, and a sulfonyl group. It has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of Methyl 5-{(4-bromophenyl)sulfonylamino}-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with 2-methyl-1-benzofuran-3-carboxylic acid in the presence of a base, followed by the addition of phenyl isocyanate . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 5-{(4-bromophenyl)sulfonylamino}-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-{(4-bromophenyl)sulfonylamino}-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with proteins involved in inflammation and pain pathways .

Comparison with Similar Compounds

Similar compounds include:

  • Methyl 5-{(4-chlorophenyl)sulfonylamino}-2-methyl-1-benzofuran-3-carboxylate
  • Methyl 5-{(4-fluorophenyl)sulfonylamino}-2-methyl-1-benzofuran-3-carboxylate

These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different halogens (bromine, chlorine, fluorine) can influence their chemical reactivity and biological activity, making Methyl 5-{(4-bromophenyl)sulfonylamino}-2-methyl-1-benzofuran-3-carboxylate unique in its properties .

Properties

Molecular Formula

C24H18BrNO6S

Molecular Weight

528.4 g/mol

IUPAC Name

methyl 5-[benzoyl-(4-bromophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C24H18BrNO6S/c1-15-22(24(28)31-2)20-14-18(10-13-21(20)32-15)26(23(27)16-6-4-3-5-7-16)33(29,30)19-11-8-17(25)9-12-19/h3-14H,1-2H3

InChI Key

VWTHNARYDRSXPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br)C(=O)OC

Origin of Product

United States

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